molecular formula C16H21F2N3O4 B2995749 4-((4-(Difluoromethoxy)phenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid CAS No. 899996-44-2

4-((4-(Difluoromethoxy)phenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Cat. No. B2995749
CAS RN: 899996-44-2
M. Wt: 357.358
InChI Key: QXHYEUWOIDFDTL-UHFFFAOYSA-N
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Description

4-((4-(Difluoromethoxy)phenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H21F2N3O4 and its molecular weight is 357.358. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds similar to "4-((4-(Difluoromethoxy)phenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid." For example, the synthesis and anti-inflammatory activity of analogs containing various functional groups, such as double bonds and methyl groups, have been explored. These studies provide insights into the chemical properties and potential biological activities of such compounds (Kuchař et al., 1995).

Pharmacological Profile

The pharmacological profiles of related compounds have been investigated, particularly focusing on their anti-inflammatory, antiarthritic, and immunomodulatory effects. Such studies help in understanding the potential therapeutic applications of these compounds in treating inflammatory conditions and their safety profiles (Bulej et al., 2005).

Molecular Structure and Properties

Detailed molecular structure analysis, including vibrational studies and molecular docking, has been performed on similar compounds. These studies involve understanding the molecular geometry, electronic structure, and potential interactions with biological targets, which are crucial for designing drugs with specific therapeutic effects. For instance, the study of the molecular structure, hyperpolarizability, and NBO analysis provides insights into the electronic properties and stability of these compounds (Raju et al., 2015).

Reactivity and Bioactivity

Research on the reactivity and bioactivity of compounds with similar structures, such as their antibacterial activities and pharmacological properties, has been conducted. These studies contribute to the understanding of how such compounds interact with biological systems and their potential as antibacterial agents (Chu et al., 1991).

Application in Nonlinear Optical Materials

Some studies focus on the potential application of these compounds in nonlinear optical materials, exploring their optical properties and structure-activity relationships. This research area highlights the versatility of such compounds beyond pharmacological applications, extending into materials science (Collins et al., 1998).

properties

IUPAC Name

4-[4-(difluoromethoxy)anilino]-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F2N3O4/c1-20-6-8-21(9-7-20)13(15(23)24)10-14(22)19-11-2-4-12(5-3-11)25-16(17)18/h2-5,13,16H,6-10H2,1H3,(H,19,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHYEUWOIDFDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CC(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.